1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
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Overview
Description
1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-(2-aminoethyl)cyclobutan-1-ol, characterized by the presence of an aminoethyl group attached to a cyclobutanol ring.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with ethylenediamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms[5][5].
Comparison with Similar Compounds
1-(2-Aminoethyl)cyclobutan-1-ol hydrochloride can be compared with similar compounds such as:
- 1-(2-Aminoethyl)cyclopentanol hydrochloride
- 1-(2-Aminoethyl)cyclohexanol hydrochloride
- 1-(2-Aminoethyl)cyclopropanol hydrochloride These compounds share structural similarities but differ in ring size and substituent positions, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ring structure and functional group arrangement, offering distinct properties and applications .
Properties
IUPAC Name |
1-(2-aminoethyl)cyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-4-6(8)2-1-3-6;/h8H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQSJQLUGAVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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